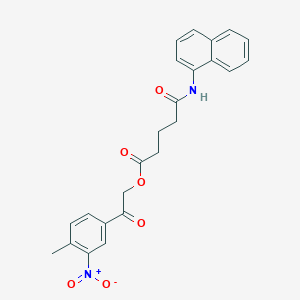![molecular formula C14H11Cl2N5S B4875496 3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4875496.png)
3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
Vue d'ensemble
Description
3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DBTPT or benzylthio-DPT and belongs to the class of 1,2,4-triazoles.
Mécanisme D'action
The mechanism of action of 3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have shown that DBTPT inhibits the activity of the fungal enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to the disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and Physiological Effects
DBTPT has been shown to exhibit a low toxicity profile in in vitro studies. However, further research is required to understand its potential toxicity in vivo. Studies have also shown that DBTPT can induce oxidative stress in cells, which may contribute to its antifungal and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of DBTPT is its potent antifungal and anticancer activity. This makes it a potential candidate for the development of new antifungal and anticancer drugs. However, one of the limitations of DBTPT is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several possible future directions for the research of 3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine. One possible direction is the development of new formulations of DBTPT that improve its solubility and bioavailability. Additionally, further research is required to understand the potential toxicity of DBTPT in vivo. Another possible direction is the investigation of DBTPT's potential as an antiviral agent, as recent studies have shown that it exhibits activity against the Zika virus.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its potent antifungal and anticancer activity make it a potential candidate for the development of new drugs. However, further research is required to understand its potential toxicity in vivo and to explore its potential as an antiviral agent.
Applications De Recherche Scientifique
3-[(2,6-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine has shown promising results in various scientific research applications. One of the significant areas of research is its potential as an antifungal agent. Studies have shown that DBTPT exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. Additionally, DBTPT has been investigated for its potential as an anticancer agent. Research has shown that DBTPT induces apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5S/c15-11-2-1-3-12(16)10(11)8-22-14-20-19-13(21(14)17)9-4-6-18-7-5-9/h1-7H,8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQQSGDXUKSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(3-methoxybenzyl)-1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)methanol](/img/structure/B4875415.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4875444.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide](/img/structure/B4875449.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4875456.png)

![1-[4-(isopropylthio)butoxy]-4-methoxybenzene](/img/structure/B4875463.png)
![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![N-(2,4-difluorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4875484.png)



![2-[2-chloro-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4875518.png)

